

An In-depth Technical Guide to 1,4-Diisopropoxybenzene

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Compound of Interest

Compound Name: 1,4-Diisopropoxybenzene

Cat. No.: B1346915

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **1,4-diisopropoxybenzene**. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

IUPAC Name: 1,4-di(propan-2-yloxy)benzene[1]

Synonyms: p-Diisopropoxybenzene, Benzene, 1,4-bis(1-methylethoxy)-[1]

Chemical Structure:

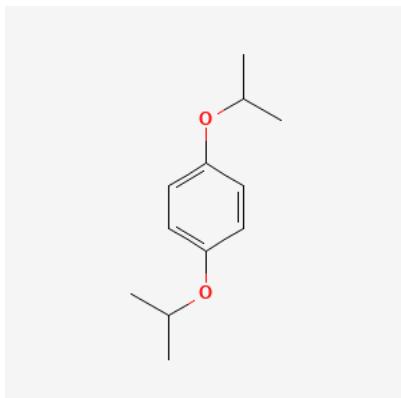


Figure 1. Chemical structure of **1,4-diisopropoxybenzene**.

Molecular Formula: C₁₂H₁₈O₂[1][2][3]

Molecular Weight: 194.27 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

CAS Number: 7495-78-5[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1,4-diisopropoxybenzene**.

Property	Value	Reference(s)
Appearance	Colorless liquid	[2]
Boiling Point	235 °C	[4]
264.8 °C at 760 mmHg	[2] [3]	
Density	0.951 g/mL	[2] [3]
0.8572 g/cm ³ at 20 °C	[4]	
Flash Point	93 °C	[2] [3]
Refractive Index	1.48	[2]

Spectroscopic Data (Predicted)

While experimental spectra for **1,4-diisopropoxybenzene** are not readily available in public databases, the expected spectral features can be predicted based on its chemical structure.

Spectroscopy	Expected Peaks and Features
¹ H NMR	<ul style="list-style-type: none">- Septet: A signal corresponding to the two equivalent methine protons (-O-CH(CH₃)₂) of the isopropyl groups.- Doublet: A signal for the twelve equivalent methyl protons (-O-CH(CH₃)₂) of the isopropyl groups.- Singlet or AA'BB' system: Signals for the four aromatic protons on the para-substituted benzene ring.
¹³ C NMR	<ul style="list-style-type: none">- Signals for the two types of carbon atoms in the isopropyl groups (methine and methyl carbons).- Signals for the two types of carbon atoms in the benzene ring (ipso-carbons attached to the oxygen atoms and the ortho-carbons).
Infrared (IR)	<ul style="list-style-type: none">- ~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl (isopropyl) groups.- ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.- ~1200-1300 cm⁻¹: C-O stretching vibrations of the ether linkages.- ~800-850 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of para-disubstituted benzenes.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.- Fragment Ions: Fragmentation may involve the loss of isopropyl groups or other characteristic fragments.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a well-established and versatile method for the preparation of ethers, including aromatic ethers like **1,4-diisopropoxybenzene**.^{[5][6][7][8][9]} This method involves the reaction of an alkoxide with a suitable alkyl halide. For the synthesis of **1,4-**

diisopropoxybenzene, hydroquinone is reacted with an isopropyl halide in the presence of a base.

Reaction Scheme:

Caption: Synthesis workflow for **1,4-diisopropoxybenzene**.

Applications and Research Interest

1,4-Diisopropoxybenzene serves as a valuable intermediate in organic synthesis. Its structural motif is of interest in the development of new materials and potentially as a building block in the synthesis of more complex molecules for pharmaceutical applications. The isopropoxy groups can influence the lipophilicity and metabolic stability of a parent molecule, which are important considerations in drug design. Further research into its biological activities and applications is warranted.

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